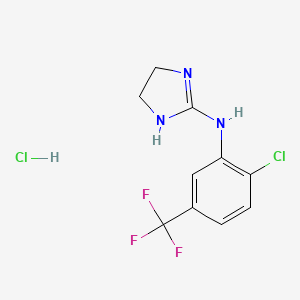
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a chloro-methylphenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-6-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-6-methyl-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product formed is N-(2-chloro-6-methylphenyl)-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学的研究の応用
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
N-(2-chloro-6-methylphenyl)-2-aminobenzamide: This compound is similar in structure but contains an amino group instead of a nitro group.
2-chloro-6-methyl-3-nitroaniline: This is an intermediate in the synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide.
Uniqueness
This compound is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H11ClN2O3 |
|---|---|
分子量 |
290.70 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-7-11(15)13(9)16-14(18)10-6-2-3-8-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
InChIキー |
ASOOSKARNDMROC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)


![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)
